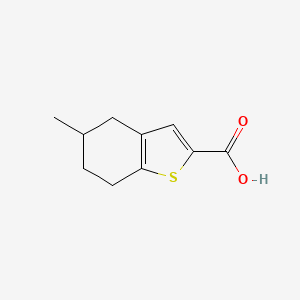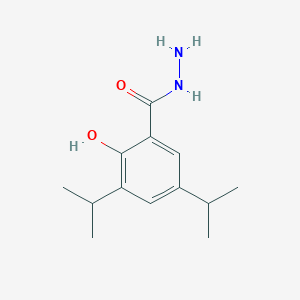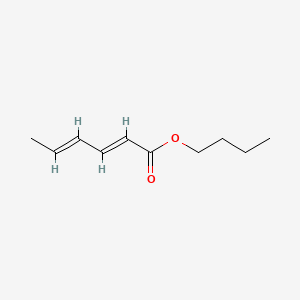
Butyl sorbate
Übersicht
Beschreibung
Comparative Toxic Effects of Preservatives
The study conducted on the comparative toxic effects of various preservatives, including potassium sorbate, revealed that these compounds could have a negative impact on both microalgae cells and mammalian cells. Potassium sorbate, which is chemically related to butyl sorbate, showed a strong decrease in chlorophyll and carotenoid content, viable algal cells, and antioxidant enzyme activities in Dunaliella tertiolecta. It was found to have low toxicity under slightly alkaline conditions but high toxicity under acidic conditions. This suggests that the toxicity of sorbate compounds can vary significantly with pH and that algal cells can be more sensitive than mammalian cells like HL7702 under certain conditions .
Synthesis of Butyl Sorbate
The synthesis of butyl sorbate has been achieved using sodium bisulfate as a catalyst. The study optimized the reaction conditions, finding that a sorbic acid to butanol molar ratio of 1:4, a catalyst dosage of 6% by weight of sorbic acid, a reaction temperature of 120°C, and a reaction time of 4 hours resulted in a yield of over 90%. This indicates that sodium bisulfate is an effective catalyst for the synthesis of butyl sorbate, offering environmental benefits due to its reusability and minimal pollution .
Molecular Structure Analysis
In a separate study, the molecular structure of related compounds, N-n-butyl dithiocarbamates, was investigated using computational methods such as Density Functional Theory (DFT) and Hartree-Fock theory. The vibrational spectroscopic analysis was performed, and the results were correlated with experimental FTIR spectra. The stability of the electronic structures of these compounds was confirmed through natural bond orbital analysis, which showed intramolecular charge transfer contributing to system stabilization. Although this study does not directly analyze butyl sorbate, it provides insight into the molecular structure analysis of similar butyl compounds .
Chemical Reactions Analysis
The hydrogenation of butyl sorbate to butyl cis-hex-3-enoate was studied using a Cp*-ruthenium (II) catalyst. The catalyst's stability was enhanced by immobilization on montmorillonite K10. The study explored the influence of reaction conditions, particularly solvent type, on the reaction rate and selectivity. Optimal conditions for high selectivity (up to 98%) were identified, and the catalyst was shown to be recoverable and reusable without loss of selectivity. This research demonstrates the potential for selective chemical reactions involving butyl sorbate .
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of butyl sorbate, the studies on synthesis and chemical reactions provide some indirect information. The successful synthesis and selective hydrogenation indicate that butyl sorbate is a reactive ester capable of undergoing further chemical transformations. The environmental and toxicological study suggests that the physical properties of butyl sorbate, such as solubility, may influence its biological impact, as toxicity varied with pH .
Wissenschaftliche Forschungsanwendungen
Food Additives
- Scientific Field : Food Science
- Application Summary : Sorbic acid and its salts, including potassium sorbate and calcium sorbate, are commonly used as food additives . They are absorbed and mainly excreted as expired carbon dioxide .
- Methods of Application : These substances are added to food products to extend their shelf life by inhibiting the growth of certain types of bacteria and fungi .
- Results or Outcomes : Studies have shown that these substances do not show any adverse effects at concentrations up to 9,200 mg/kg body weight/day in rats . The European Food Safety Authority has established a new temporary group acceptable daily intake (ADI) expressed as 3 mg sorbic acid/kg body weight/day for sorbic acid and its potassium salt .
Gas Separation
- Scientific Field : Material Science
- Application Summary : Poly (butenyl sorbate) (PBS) membranes have been studied for their CO2/CH4 separation performance .
- Methods of Application : The organocatalytic group transfer polymerization of butenyl sorbate was used for the synthesis of PBS with a designed molecular weight and a moderate molecular weight distribution . The membranes were then fabricated through thiol-ene addition between the butenyl groups of PBS and dithiols under 365-nm ultraviolet irradiation .
- Results or Outcomes : The amino and triazole groups of the PBS-R membrane showed high affinity to CO2, thereby increasing the CO2/CH4 permselectivity from 9.18 to 10.8 and the CO2 permeability from 127 to 142 barrer .
Antimicrobial and Biocompatibility Study
- Scientific Field : Pharmaceutical Technology
- Application Summary : Sorbate derivatives, including Butyl sorbate, have been synthesized to improve their antimicrobial activity while retaining their advantageous biocompatibility properties .
- Methods of Application : Cytotoxicity profiles of sorbic acid and its different derivatives were assessed by cell viability assays of Caco-2 immortalized human colorectal adenocarcinoma cells with MTT and Neutral Red methods and cytometric analysis of Annexin V/propidium iodide stained cells . Antimicrobial efficacy was studied with time-kill experiments on C. albicans, E. coli, and S. aureus reference strains .
- Results or Outcomes : Isopropyl sorbate showed a drastic increase in potency against C. albicans and E. coli compared to its parent molecule or even the ethyl sorbate . This derivative had actual killing activity at lower concentrations, whereas the compared molecules only had inhibitory effect at the same concentrations .
Attractant for the European Chafer
- Scientific Field : Entomology
- Application Summary : Butyl sorbate has been found to be an effective attractant for European chafer beetles .
- Methods of Application : The substance is used in traps to attract and capture the beetles .
- Results or Outcomes : The use of Butyl sorbate has been found to equal or slightly exceed previous standards, and its use eliminates the need for frequent servicing of chafer traps .
CO2/CH4 Gas Separation
- Scientific Field : Material Science
- Application Summary : Poly (butenyl sorbate) (PBS) membranes have been studied for their CO2/CH4 separation performance .
- Methods of Application : The organocatalytic group transfer polymerization of butenyl sorbate was used for the synthesis of PBS with a designed molecular weight and a moderate molecular weight distribution . The membranes were then fabricated through thiol-ene addition between the butenyl groups of PBS and dithiols under 365-nm ultraviolet irradiation .
- Results or Outcomes : The amino and triazole groups of the PBS-R membrane showed high affinity to CO2, thereby increasing the CO2/CH4 permselectivity from 9.18 to 10.8 and the CO2 permeability from 127 to 142 barrer .
Pharmaceutical Development and Manufacturing
- Scientific Field : Pharmaceutical Technology
- Application Summary : Sorbate derivatives, including Butyl sorbate, have been synthesized to improve their antimicrobial activity while retaining their advantageous biocompatibility properties .
- Methods of Application : Cytotoxicity profiles of sorbic acid and its different derivatives were assessed by cell viability assays of Caco-2 immortalized human colorectal adenocarcinoma cells with MTT and Neutral Red methods and cytometric analysis of Annexin V/propidium iodide stained cells . Antimicrobial efficacy was studied with time-kill experiments on C. albicans, E. coli, and S. aureus reference strains .
- Results or Outcomes : Isopropyl sorbate showed a drastic increase in potency against C. albicans and E. coli compared to its parent molecule or even the ethyl sorbate . This derivative had actual killing activity at lower concentrations, whereas the compared molecules only had inhibitory effect at the same concentrations .
Safety And Hazards
Butyl sorbate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Eigenschaften
IUPAC Name |
butyl (2E,4E)-hexa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3,5,7-8H,4,6,9H2,1-2H3/b5-3+,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVZKPKDMFXESQ-VSAQMIDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305286 | |
| Record name | Butyl (2E,4E)-2,4-hexadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl sorbate | |
CAS RN |
7367-78-4 | |
| Record name | Butyl (2E,4E)-2,4-hexadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl sorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7367-78-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl (2E,4E)-2,4-hexadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl (E,E)-hexa-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL SORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGD652VR5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



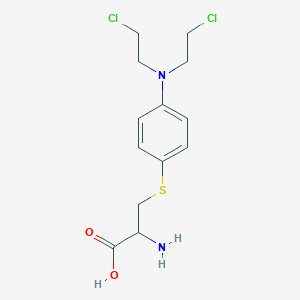
![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)
![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)

![2-[2-amino-5-(4-chlorophenyl)pyrimidin-4-yl]sulfanylacetic Acid](/img/structure/B1277317.png)
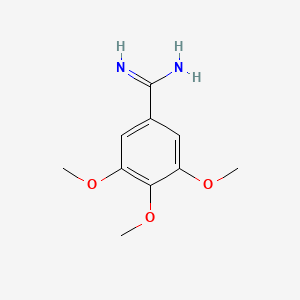
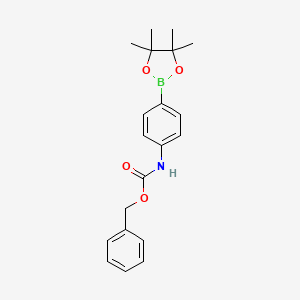
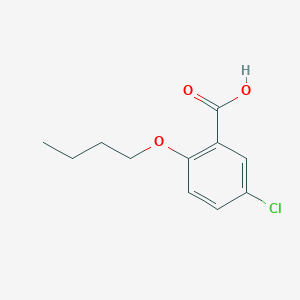
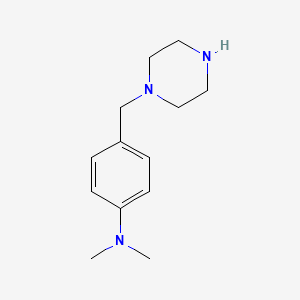
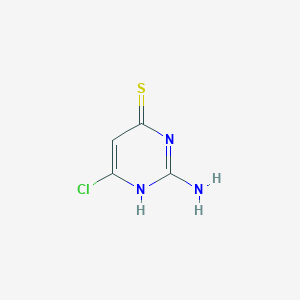
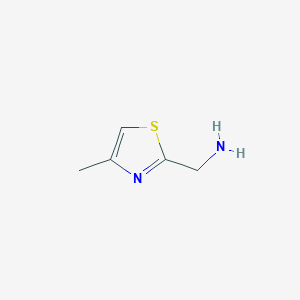
![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)
